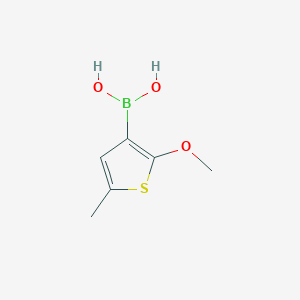
(2-Methoxy-5-methylthiophen-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2-Methoxy-5-methylthiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with methoxy and methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-methylthiophen-3-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of halogenated thiophenes using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
化学反応の分析
Types of Reactions: (2-Methoxy-5-methylthiophen-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often catalyzed by acids or bases.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are typical oxidizing agents.
Protodeboronation: Acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding alcohols or phenols.
Protodeboronation: Thiophene derivatives.
科学的研究の応用
(2-Methoxy-5-methylthiophen-3-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (2-Methoxy-5-methylthiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
類似化合物との比較
2-Thienylboronic acid: Similar structure but lacks the methoxy and methyl substituents.
3-Thienylboronic acid: Similar structure but lacks the methoxy and methyl substituents.
5-Methyl-2-thienylboronic acid: Similar structure but lacks the methoxy substituent.
Uniqueness: (2-Methoxy-5-methylthiophen-3-yl)boronic acid is unique due to the presence of both methoxy and methyl groups on the thiophene ring, which can influence its reactivity and the properties of the resulting products. These substituents can enhance the compound’s solubility and stability, making it a valuable reagent in organic synthesis .
特性
分子式 |
C6H9BO3S |
|---|---|
分子量 |
172.01 g/mol |
IUPAC名 |
(2-methoxy-5-methylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3S/c1-4-3-5(7(8)9)6(10-2)11-4/h3,8-9H,1-2H3 |
InChIキー |
OXVHADODDLWCIK-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(SC(=C1)C)OC)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














